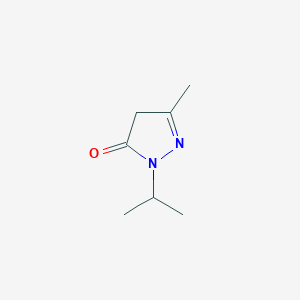

1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the pyrazolone family. It has been used in scientific research for various purposes due to its unique properties.

Scientific Research Applications

Synthesis and Derivative Formation

- 1-Isopropyl-3-methyl-1H-pyrazol-5(4H)-one serves as a precursor for synthesizing a range of chemical compounds. For example, its reaction with various donor compounds in ethanol and acetic or sulfuric acid leads to the formation of pyrazolopyrazole derivatives, characterized by techniques like FT-IR, NMR, and mass spectra (Abou-Zied & El-Mansory, 2014).

- The compound also plays a role in methylation processes. When substituted 5-amino-3-methylthio-1H-pyrazole is treated with CH3I, methylation occurs at two endocyclic nitrogens, with product ratios influenced by the nature of substituents in the pyrazole ring (Ren et al., 2010).

Catalysis and Ligand Formation

- In catalysis, optically active pyrazole derivatives like 4R-methyl-7R-isopropyl-4,5,6,7-tetrahydro-indazole, prepared from similar pyrazole compounds, are used for creating ligands for palladium. These ligands are then used as catalyst precursors for allylic alkylations, contributing to the synthesis of enantiomerically enriched compounds (Bovens et al., 1993).

Multicomponent Chemical Synthesis

- 1-Isopropyl-3-methyl-1H-pyrazol-5(4H)-one is involved in multicomponent chemical reactions. For instance, a one-pot, four-component condensation involving this compound led to the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives. This methodology is noted for its simplicity, high yields, and reduced environmental impact (Xiao et al., 2011).

Molecular Docking and Drug Discovery

- Pyrazoles, including those derived from 1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one, are key in novel drug discovery. Their structures are synthesized and evaluated for properties like antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies help understand their interaction with enzymes, aiding in the discovery of new drugs (Thangarasu et al., 2019).

Coordination Polymers and Chirality

- This compound is used in synthesizing isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which are then used to assemble chiral coordination polymers with metals like Zn(II) and Cd(II). These polymers have potential applications in materials science due to their unique structural properties (Cheng et al., 2017).

Dye Synthesis

- 1-Isopropyl-3-methyl-1H-pyrazol-5(4H)-one contributes to the synthesis of azo- and bisazo-5-pyrazolone dyes. These dyes are characterized by various spectral studies and have applications in coloring fabrics and other materials (Gunkara et al., 2013).

properties

IUPAC Name |

5-methyl-2-propan-2-yl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5(2)9-7(10)4-6(3)8-9/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVWPGWWDFXPOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol](/img/structure/B3010877.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3010883.png)

![Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3010885.png)

![1-Fluorosulfonyloxy-4-[methyl(propan-2-ylcarbamoyl)amino]benzene](/img/structure/B3010886.png)

![N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N-[(4-methylphenyl)methoxy]methanimidamide](/img/structure/B3010888.png)

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3010889.png)

![N-[2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-3-carboxamide](/img/structure/B3010890.png)

![(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3010892.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B3010893.png)